![molecular formula C15H10ClN B1611512 2-Phenyl-6-chloroquinoline CAS No. 60301-56-6](/img/structure/B1611512.png)
2-Phenyl-6-chloroquinoline
Description
2-Phenyl-6-chloroquinoline is a nitrogen-containing bicyclic compound with a fused benzene and pyridine ring system. It is also known by alternative names such as 1-benzazine, benzopyridine, and 1-azanaphthalene. The molecular formula of 2-Phenyl-6-chloroquinoline is C15H9ClN .
Synthesis Analysis
Several synthesis protocols have been employed to construct the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinoline derivatives .
One specific example of quinoline synthesis involves the Ptzinger–Borsche reaction , where isatin reacts with an α-methylene carbonyl compound in the presence of a base in ethanol, yielding substituted quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-6-chloroquinoline consists of a benzene ring fused with a pyridine moiety. The chlorine atom is positioned at the 6-position of the quinoline ring, while the phenyl group is attached to the 2-position. This arrangement contributes to its biological activity .
Chemical Reactions Analysis
Quinolines exhibit diverse biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects. Their antimicrobial activity depends on substitution patterns on the heterocyclic pyridine ring. Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
6-chloro-2-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMVZKKDRDQEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452664 | |
Record name | 2-PHENYL-6-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60301-56-6 | |
Record name | 2-PHENYL-6-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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